molecular formula C19H18N2O3S2 B12208819 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12208819
M. Wt: 386.5 g/mol
InChI Key: VZXMYVNJCIGTER-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a thiazole ring fused with a benzene ring, along with a benzamide group

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide

InChI

InChI=1S/C19H18N2O3S2/c22-18(15-9-5-2-6-10-15)20-19-21(11-14-7-3-1-4-8-14)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2

InChI Key

VZXMYVNJCIGTER-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a thioamide derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is unique due to the presence of the sulfone group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biological Activity

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a thieno[3,4-d][1,3]thiazole moiety. Its molecular formula is C16H16N2O2S2, and it possesses both benzamide and dioxo functionalities which may contribute to its biological properties.

PropertyValue
Molecular FormulaC16H16N2O2S2
Molecular Weight336.43 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the regulation of glucose metabolism and lipid homeostasis.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting potential use in treating infections.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds. For example:

  • Antidiabetic Effects : A study on thiazole derivatives indicated significant inhibition of glucose-6-phosphatase and phosphoenolpyruvate carboxykinase in diabetic mice models. This suggests that this compound may similarly affect glucose metabolism .
  • Antimicrobial Activity : Compounds with similar thiazole structures have been tested against various pathogens. For instance, some thiazole derivatives showed promising antifungal activity against Candida species and Aspergillus spp., indicating potential for further development as antifungal agents .

Case Studies

  • In Vivo Studies : In one study involving diabetic rats treated with thiazole derivatives, significant reductions in blood glucose levels were observed alongside improvements in lipid profiles. These findings suggest that the compound may hold therapeutic promise for managing diabetes .
  • Toxicological Assessments : Toxicity studies conducted on related benzamide derivatives demonstrated low acute toxicity levels in zebrafish embryos. This indicates a favorable safety profile for further pharmacological exploration .

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